

# Application Note: Analysis of Pentyl Isobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Pentyl isobutyrate	
Cat. No.:	B1581550	Get Quote

AN-GCMS-034

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl isobutyrate (also known as amyl isobutyrate) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apricot, pear, and banana.[1] It is a significant component in the flavor and fragrance industry and is found naturally in various fruits. The accurate identification and quantification of pentyl isobutyrate are crucial for quality control in food and beverage production, as well as in the formulation of cosmetic and fragrance products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pentyl isobutyrate, offering high sensitivity and specificity.[2] This application note provides a detailed protocol for the analysis of pentyl isobutyrate using GC-MS.

### **Quantitative Data**

The mass spectrum of **pentyl isobutyrate** generated by electron ionization (EI) shows characteristic fragment ions that are used for its unequivocal identification and for quantification



in selected ion monitoring (SIM) mode. The primary fragmentation patterns are consistent with the structure of a pentyl ester of isobutyric acid.

Table 1: Key Mass Spectral Data for Pentyl Isobutyrate

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>
Molecular Weight	158.24 g/mol
CAS Number	2445-72-9
Major Mass Fragments (m/z)	43, 71, 89, 70, 41
Base Peak (m/z)	43
Kovats Retention Index	~1033 (Standard non-polar column)

Data sourced from PubChem and the NIST WebBook.[3][4]

Table 2: Characteristic Fragment Ions and Their Putative Structures

m/z	Relative Intensity (%)	Putative Ion Fragment
43	99.99	[C₃H₁]+ (Isopropyl cation)
71	~50.64	[C₅H11]+ (Pentyl cation)
89	~45.34	[C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
70	~34.03	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
41	~27.61	[C₃H₅] <sup>+</sup>

Relative intensities can vary slightly based on the specific instrumentation and analytical conditions.[3]

# **Experimental Protocols**



This section details the methodology for the GC-MS analysis of **pentyl isobutyrate**, including sample preparation and instrument parameters.

# **Sample Preparation**

The appropriate sample preparation method depends on the sample matrix. For clean liquid samples, a direct dilution is often sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interfering compounds.

### 1.1. Materials and Reagents

- Pentyl isobutyrate standard (≥98% purity)
- Internal standard (e.g., undecane or another suitable non-interfering compound)
- High-purity volatile organic solvents (e.g., hexane, dichloromethane, methanol)[5]
- Anhydrous sodium sulfate
- Glass vials with Teflon-lined caps
- Micropipettes and syringes

### 1.2. Preparation of Standards

- Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of **pentyl isobutyrate** and dissolve it in 100 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from approximately 0.1 to 50 μg/mL.
- Internal Standard (IS) Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., undecane) in the same solvent. Add the IS to all calibration standards and samples to a final concentration of approximately 10 µg/mL.
- 1.3. Sample Extraction (Liquid-Liquid Extraction for Complex Matrices)
- Accurately measure a known volume or weight of the sample (e.g., 5 mL of a beverage).



- Add the internal standard to the sample.
- Perform a liquid-liquid extraction by adding a suitable extraction solvent (e.g., 2 mL of dichloromethane) and vortexing for 1-2 minutes.[6]
- Centrifuge the sample to separate the layers.
- Carefully transfer the organic layer to a clean vial.
- Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
- The extract is now ready for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.

### **GC-MS Instrumentation and Parameters**

The following parameters are a general guideline and may require optimization for specific instruments and applications. The method is based on typical conditions for the analysis of volatile esters.[7][8]

Table 3: GC-MS Instrument Parameters

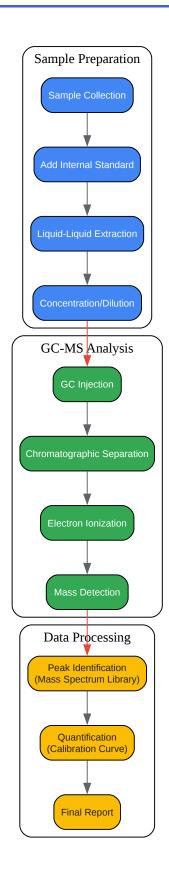


GC Parameters	Setting
Column	5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
Injector Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume	1 μL
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature: 50 °C, hold for 2 minutes.  Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes.
Transfer Line Temp.	280 °C
MS Parameters	
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-300 amu (Full Scan)
Acquisition Mode	Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis using the ions m/z 43, 71, and 89.

# Mandatory Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **pentyl isobutyrate**.





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Caption: Experimental workflow for the GC-MS analysis of **pentyl isobutyrate**.



# **GC-MS System Logical Diagram**

The diagram below illustrates the logical relationship between the main components of the GC-MS system.



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Caption: Logical relationship of components in a GC-MS system.

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